3-Bromo-2-(bromomethyl)phenol
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Overview
Description
2-Bromo-6-hydroxybenzyl bromide is an organic compound with the molecular formula C7H6Br2O It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and hydroxyl groups at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-6-hydroxybenzyl bromide typically involves the bromination of 6-hydroxybenzyl alcohol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the hydroxyl group directs the bromination to the benzylic position .
Industrial Production Methods: Industrial production of benzylic bromides, including 2-Bromo-6-hydroxybenzyl bromide, often employs continuous photochemical bromination processes. This method uses in situ generated bromine (Br2) in a continuous flow reactor, which allows for efficient mass utilization and high throughput .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-hydroxybenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2) to form a variety of derivatives.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding benzoic acids using reagents like potassium permanganate (KMnO4) under acidic conditions.
Reduction Reactions: It can be reduced to form 6-hydroxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxides (RO-), and thiolates (RS-).
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for benzylic oxidation.
Major Products:
Substitution: Depending on the nucleophile, products can include ethers, alcohols, and thiols.
Oxidation: The major product is 2-bromo-6-hydroxybenzoic acid.
Scientific Research Applications
2-Bromo-6-hydroxybenzyl bromide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and dendrimers.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-6-hydroxybenzyl bromide involves its reactivity at the benzylic position. The bromine atom at the benzylic position is highly reactive, making it susceptible to nucleophilic attack. This reactivity is utilized in various substitution and oxidation reactions, where the compound can modify molecular targets such as proteins and enzymes .
Comparison with Similar Compounds
Benzyl Bromide: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
2-Bromo-4-hydroxybenzyl Bromide: Similar structure but with the hydroxyl group at the 4 position, leading to different reactivity and applications.
6-Hydroxybenzyl Alcohol: Precursor to 2-Bromo-6-hydroxybenzyl bromide, lacks the bromine atoms.
Uniqueness: 2-Bromo-6-hydroxybenzyl bromide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
Properties
Molecular Formula |
C7H6Br2O |
---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
3-bromo-2-(bromomethyl)phenol |
InChI |
InChI=1S/C7H6Br2O/c8-4-5-6(9)2-1-3-7(5)10/h1-3,10H,4H2 |
InChI Key |
HBWWUEYHRQGNLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)O |
Origin of Product |
United States |
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